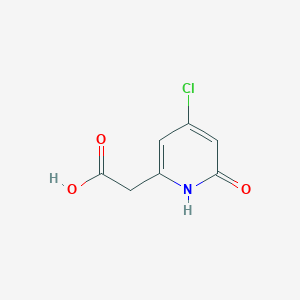
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid
描述
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is primarily used in research and development settings and is not intended for human use .
属性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
2-(4-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI 键 |
LNASLAVYRYLXFY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)CC(=O)O)Cl |
产品来源 |
United States |
准备方法
The synthesis of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-dihydroxypyridine.
Reaction Conditions:
Deprotection: The protecting group is then removed to yield the final product, this compound.
化学反应分析
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The acetic acid moiety can also interact with cellular components, influencing metabolic pathways.
相似化合物的比较
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
4-Chloro-2,6-dihydroxypyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.
6-Hydroxy-2-pyridinecarboxylic acid:
2-Chloro-6-hydroxybenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


